molecular formula C7H13NO2 B8236448 (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid

Cat. No.: B8236448
M. Wt: 143.18 g/mol
InChI Key: NDDVWSDMFBDMGI-NTSWFWBYSA-N
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Description

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by an ethyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. The compound is often utilized as a building block in pharmaceutical synthesis, particularly as a protected intermediate (e.g., Boc- or benzyloxycarbonyl-protected derivatives) for drug candidates like Upadacitinib . Its molecular formula (unprotected form) is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.

Properties

IUPAC Name

(3S,4R)-4-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVWSDMFBDMGI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the use of asymmetric synthesis techniques, such as the stereoselective reduction of a suitable precursor or the use of chiral catalysts to induce the desired stereochemistry .

Industrial Production Methods: Industrial production of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Trifluoromethyl (in ) and cyano groups increase acidity of the carboxylic acid and improve metabolic stability .

Stereochemical Influence :

  • The (3S,4R) configuration distinguishes the target compound from its (3R,4S) diastereomers (e.g., 1423037-43-7 in ), which may exhibit divergent binding affinities in biological systems .

Applications :

  • Drug Intermediates : Boc-protected derivatives (e.g., CAS 1310731-87-3 ) are critical in synthesizing JAK inhibitors like Upadacitinib .
  • Peptide Mimetics : Analogues with aromatic substituents (e.g., 4-phenyl) are employed in designing enzyme inhibitors or receptor modulators .

Research Findings and Trends

  • Synthetic Utility : Protected derivatives (e.g., benzyloxycarbonyl in ) are preferred for solid-phase peptide synthesis due to their stability under basic conditions .
  • Biological Activity: Amino-substituted analogs (e.g., 4-aminopyrrolidine-3-carboxylic acid in ) show promise in targeting ion channels or transporters due to their zwitterionic nature .

Biological Activity

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₃N₁O₂ and a molecular weight of 143.19 g/mol. Its structure features a pyrrolidine ring with an ethyl group and a carboxylic acid functional group, which are crucial for its biological activity. The stereochemistry of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid significantly influences its interactions with biological targets.

The biological activity of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid primarily involves its role as an intermediate in the synthesis of various pharmaceuticals. The compound acts by:

  • Binding to Enzymes and Receptors : Its chiral nature allows selective binding to specific molecular targets, modulating their activity. This interaction can activate or inhibit biochemical pathways, leading to desired therapeutic effects.
  • Inhibition of Janus Kinases (JAK) : Research indicates that derivatives of this compound exhibit JAK-1 inhibitory activity, making it a candidate for treating autoimmune conditions like rheumatoid arthritis and Crohn's disease .

Anticancer Properties

Studies have shown that (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds derived from (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid have demonstrated efficacy against various cancer cell lines, suggesting potential applications in oncology.

Therapeutic Applications

The compound is being investigated for its potential in treating several conditions:

  • Autoimmune Diseases : Clinical trials are ongoing to evaluate its effectiveness in managing rheumatoid arthritis and other inflammatory diseases .
  • Cancer Treatment : As a building block for anticancer drugs, it is involved in the synthesis of compounds like lapatinib, which targets specific cancer pathways.

Case Studies

  • Rheumatoid Arthritis Treatment :
    • A study focused on the administration of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid in patients with inadequate responses to traditional therapies showed promising results in reducing inflammation and improving patient outcomes .
  • Cancer Cell Line Efficacy :
    • Research involving various cancer cell lines indicated that modifications to the core structure of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid enhanced its binding affinity to kinases involved in tumor progression, leading to reduced cell proliferation rates.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acidStructureEnantiomer with distinct biological activity profiles
(3R,4R)-4-Methylpyrrolidine-3-carboxylic acidStructureMethyl group instead of ethyl; different pharmacodynamics
(2S,5R)-5-Methylpyrrolidine-2-carboxylic acidStructureDifferent carboxyl group position; unique interactions

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